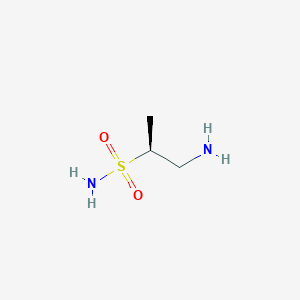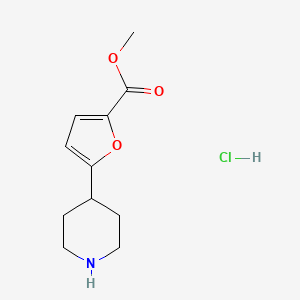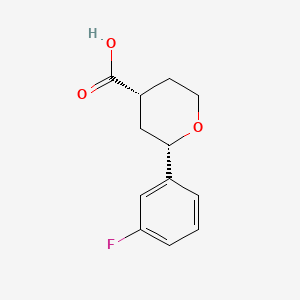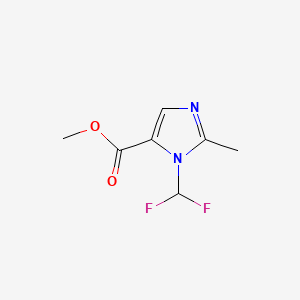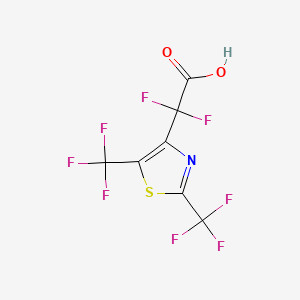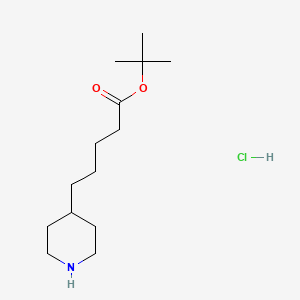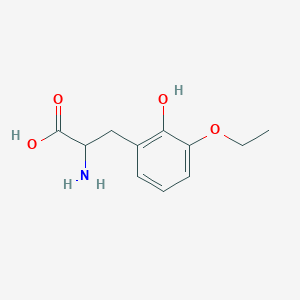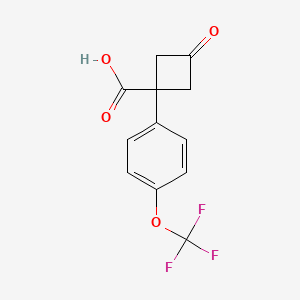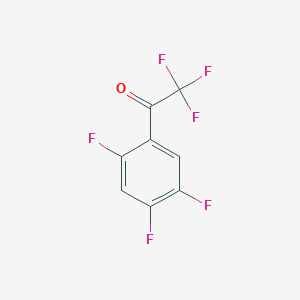
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of a fluorinated benzene derivative using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to enzymes and receptors, often through hydrophobic interactions and the formation of strong hydrogen bonds. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoroacetophenone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals where enhanced bioavailability and resistance to metabolic degradation are desired .
Properties
Molecular Formula |
C8H2F6O |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2H |
InChI Key |
HHRNCXDBJRCUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


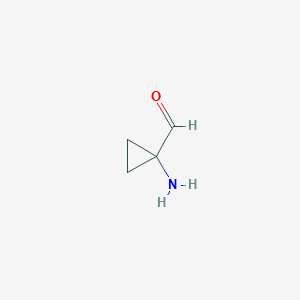
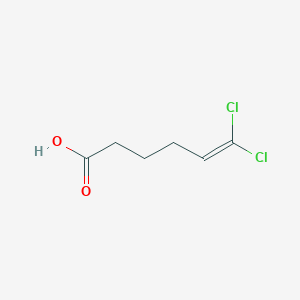
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
